molecular formula C19H16ClN3O2S B14953063 N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B14953063
M. Wt: 385.9 g/mol
InChI Key: LUSPNVRKWJBLIN-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a thiazole ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Acetylation: The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide
  • N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide
  • N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its thiazole ring structure

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H16ClN3O2S/c1-11(24)21-13-6-5-7-14(10-13)23-19(25)17-18(26-12(2)22-17)15-8-3-4-9-16(15)20/h3-10H,1-2H3,(H,21,24)(H,23,25)

InChI Key

LUSPNVRKWJBLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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